
Tapentadol impurity A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol impurity A involves several steps, starting from the basic chemical structure of Tapentadol. The process typically includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including alkylation and amination.
Purification: The intermediate is then purified using techniques such as crystallization or chromatography.
Final Conversion: The purified intermediate undergoes further chemical reactions, including reduction and substitution, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the intermediate compound are synthesized using industrial-grade reagents and equipment.
Purification: The intermediate is purified using large-scale chromatography or crystallization techniques.
Final Synthesis: The purified intermediate is converted into this compound through controlled chemical reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Tapentadol impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other related compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products: The major products formed from these reactions include various oxidation and reduction products, which are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Applications De Recherche Scientifique
Tapentadol impurity A has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Tapentadol formulations.
Analytical Chemistry: Employed in the validation of analytical methods, such as HPLC and MS, for the detection and quantification of Tapentadol and its impurities.
Toxicology Studies: Used in studies to understand the toxicological profile of Tapentadol and its impurities.
Biological Research: Investigated for its effects on biological systems to understand the pharmacokinetics and pharmacodynamics of Tapentadol.
Mécanisme D'action
The mechanism of action of Tapentadol impurity A is closely related to that of Tapentadol. Tapentadol acts as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor, providing analgesic effects .
Comparaison Avec Des Composés Similaires
Tapentadol: The parent compound, used for pain management.
Tramadol: Another centrally acting analgesic with a similar mechanism of action.
Oxycodone: An opioid analgesic with a different chemical structure but similar analgesic effects.
Uniqueness: Tapentadol impurity A is unique in its specific chemical structure, which is a byproduct of Tapentadol synthesis. Its presence and quantification are crucial for ensuring the purity and safety of Tapentadol formulations .
Propriétés
Numéro CAS |
953400-57-2 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol |
InChI |
InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14-/m0/s1 |
Clé InChI |
KWTWDQCKEHXFFR-FZMZJTMJSA-N |
SMILES isomérique |
CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C |
SMILES canonique |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


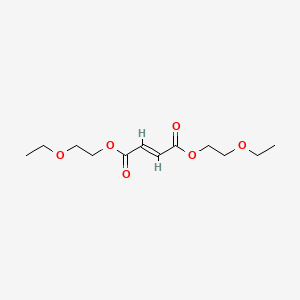

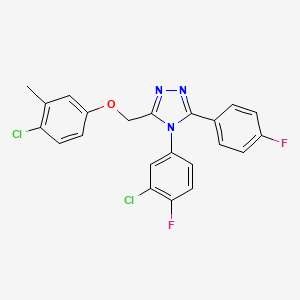
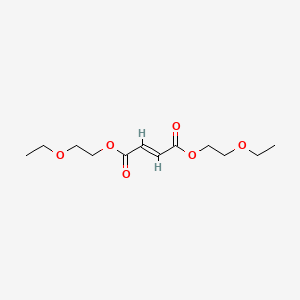

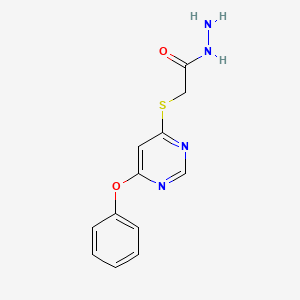
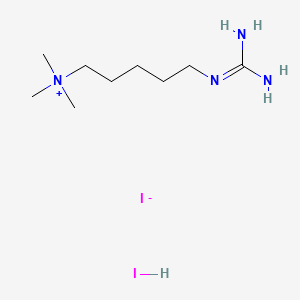

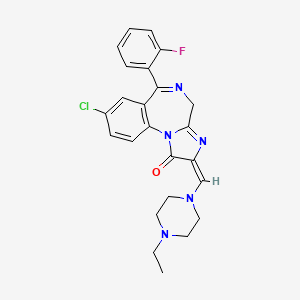
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)

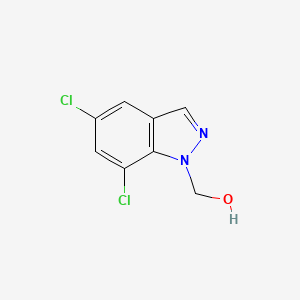
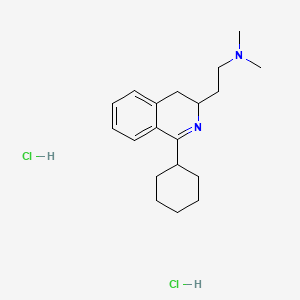
![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)
